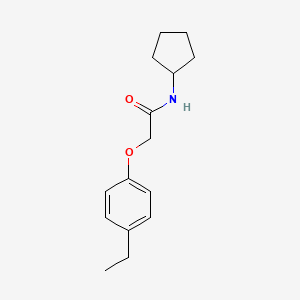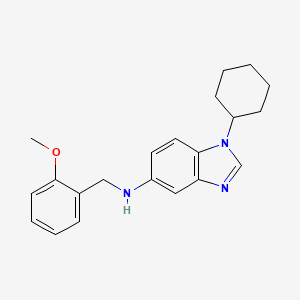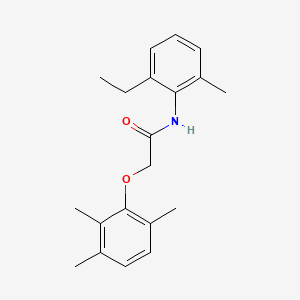![molecular formula C17H13ClN4O2S B5649286 1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5649286.png)
1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar hydrazone compounds often involves the reaction of corresponding β-diketohydrazones with substituted arylhydrazines in acidic media. This method has been employed to prepare compounds with nonplanar molecular structures, featuring dihedral angles that vary significantly between the planes of the lateral phenyl rings and the central ring of the molecule (Bustos et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of hydrazone derivatives reveals nonplanar geometries with varying dihedral angles, supported by weak intermolecular interactions including C-H...O, C-H...π, and π-π interactions. These structures are further characterized by unusual trifurcated C-Cl...Cl-C contacts, which contribute to the stability and properties of the compounds (Bustos et al., 2015).
Chemical Reactions and Properties
Hydrazone compounds exhibit diverse reactivity patterns due to the presence of multiple functional groups. The reaction mechanisms and properties are influenced by the substituents on the hydrazone moiety, as seen in the synthesis and biological activity evaluation of hydrazone derivatives, which demonstrate the importance of the hydrazothiazole nucleus for biological activity (Secci et al., 2019).
Physical Properties Analysis
The crystal and molecular structure determination of hydrazone compounds provides insights into their physical properties. X-ray diffraction analysis reveals details about the crystal packing, molecular conformation, and intermolecular interactions, which are crucial for understanding the physical properties of these compounds. For instance, studies have shown that hydrazone compounds can form various supramolecular arrangements based on hydrogen bonding and π interactions, affecting their solubility, melting points, and stability (Howie et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c1-11(12-4-8-15(9-5-12)22(23)24)20-21-17-19-16(10-25-17)13-2-6-14(18)7-3-13/h2-10H,1H3,(H,19,21)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSDHJALOBPJRM-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-(4-chlorophenyl)-2-{(2E)-[1-(4-nitrophenyl)ethylidene]hydrazinylidene}-2,3-dihydro-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649222.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5649223.png)
![1-(methoxyacetyl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5649227.png)
![8-(9H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5649229.png)



![N-{4-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B5649258.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5649275.png)

![N-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5649284.png)
